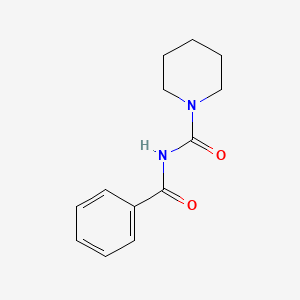

N-benzoyl-1-piperidinecarboxamide

Description

Properties

IUPAC Name |

N-benzoylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12(11-7-3-1-4-8-11)14-13(17)15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSORTNBCOCBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-benzoyl-1-piperidinecarboxamide to structurally related compounds based on molecular features, synthesis, and physicochemical properties.

Structural and Functional Group Variations

(a) N-Cbz-2-Piperidinecarboxylic Acid (CAS 28697-07-6)

- Structure : Piperidine substituted with a carbobenzyloxy (Cbz) group at nitrogen and a carboxylic acid (-COOH) at position 2.

- Molecular Formula: C₁₄H₁₇NO₄ (MW 263.29).

- Key Differences : The carboxylic acid group and Cbz protection contrast with the carboxamide and benzoyl groups in the target compound. Cbz is a common protecting group in peptide synthesis, whereas the benzoyl group may enhance lipophilicity .

(b) (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS 96293-17-3)

- Structure : Pyrrolidine (5-membered ring) core with a benzoylphenyl substituent and a benzyl group.

- Molecular Formula : C₂₅H₂₄N₂O₂ (MW 384.48).

- Key Differences : The pyrrolidine ring introduces different steric and electronic effects compared to piperidine. The benzyl group may influence binding affinity in biological systems .

(c) N,N-Diethylpiperidine-4-carboxamide (CAS 1903-67-9)

- Structure : Piperidine substituted with a diethylcarboxamide (-CONEt₂) at position 3.

- Molecular Formula : C₁₀H₂₀N₂O (MW 184.28).

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility | Notable Features |

|---|---|---|---|---|

| This compound* | ~275 (estimated) | Benzoyl, carboxamide | Likely DMF/DCM | High lipophilicity |

| N-Cbz-2-Piperidinecarboxylic acid | 263.29 | Cbz, carboxylic acid | Soluble in DMF | Acidic, used in peptide synthesis |

| N,N-Diethylpiperidine-4-carboxamide | 184.28 | Diethylcarboxamide | Polar aprotic solvents | Low aromaticity |

*Estimated based on analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-benzoyl-1-piperidinecarboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling a benzoyl chloride derivative with a piperidinecarboxamide precursor. A two-step approach is often employed:

Amidation : Use carbodiimide crosslinkers like EDC/HOBt to activate the carboxylic acid group for amide bond formation, as seen in similar piperidinecarboxamide syntheses (e.g., 93% yield under optimized conditions with KOH/DMF) .

Benzoylation : React the intermediate with benzoyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to introduce the benzoyl moiety. Solvent choice (e.g., DCM or THF) and temperature (20–40°C) critically affect reaction efficiency .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and minimize side products like over-benzoylation.

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the benzoyl and piperidine moieties. Aromatic protons (δ 7.2–8.0 ppm) and piperidine aliphatic signals (δ 1.5–3.5 ppm) should align with computational predictions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Purity Assessment : HPLC with UV detection (λ ~254 nm) or elemental analysis (C, H, N within ±0.4% of theoretical values) ensures >95% purity .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its bioactivity, and what computational tools support SAR studies?

- SAR Optimization :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the benzoyl ring or modifying the piperidine nitrogen (e.g., alkylation) can improve target binding, as demonstrated in analogous enzyme inhibitors .

- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., carbonic anhydrase or kinases). Molecular dynamics simulations (MD) assess conformational stability .

Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?

- Data Contradiction Analysis :

Assay Variability : Control for differences in assay conditions (e.g., pH, temperature) and cell lines. For example, antimicrobial activity may vary due to strain-specific resistance .

Stereochemical Purity : Ensure enantiomeric excess (e.g., via chiral HPLC) since impurities in racemic mixtures can skew results .

Meta-Analysis : Cross-reference datasets from PubChem or CAS Common Chemistry to identify trends in bioactivity across structurally related compounds .

Q. How can reaction scalability be achieved without compromising yield or purity in multi-step syntheses?

- Process Optimization :

- Catalytic Systems : Transition from stoichiometric bases (e.g., NaH) to catalytic methods (e.g., DMAP) to reduce waste .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., benzoylation) to enhance reproducibility at scale .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods for this compound, and how can they be mitigated?

- Limitations : Low yields in amidation steps due to steric hindrance or poor solubility of intermediates.

- Solutions :

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 20% increase in amidation efficiency under microwave irradiation) .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMAc) to enhance intermediate solubility .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Stability Studies :

pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS .

Plasma Stability : Assess half-life in human plasma using protein precipitation followed by HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.